molecular formula C10H15Cl B14714389 4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene CAS No. 19255-03-9

4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene

Cat. No.: B14714389
CAS No.: 19255-03-9
M. Wt: 170.68 g/mol
InChI Key: MSIJDNAZGXDVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- is an organic compound with the molecular formula C10H15Cl. This compound is characterized by the presence of a heptadiene backbone with a chlorine atom and a propenyl group attached to the fourth carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with allyl chloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance the yield and purity of the final product. The use of high-pressure reactors and automated control systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different products.

Comparison with Similar Compounds

1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be compared with other similar compounds, such as:

    1,6-Heptadiene: Lacks the chlorine and propenyl groups, making it less reactive in certain substitution reactions.

    4-Chloro-1,6-heptadiene: Similar structure but without the propenyl group, affecting its reactivity and applications.

    4-Allyl-1,6-heptadiene: Contains an allyl group instead of a propenyl group, influencing its chemical behavior.

The uniqueness of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

19255-03-9

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

4-chloro-4-prop-2-enylhepta-1,6-diene

InChI

InChI=1S/C10H15Cl/c1-4-7-10(11,8-5-2)9-6-3/h4-6H,1-3,7-9H2

InChI Key

MSIJDNAZGXDVCN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(CC=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.